molecular formula C19H14N4O B5207746 4-Phenoxy-2-phenyl-6-pyrazol-1-ylpyrimidine

4-Phenoxy-2-phenyl-6-pyrazol-1-ylpyrimidine

Cat. No.: B5207746
M. Wt: 314.3 g/mol
InChI Key: ADEHAKSUVFAPLX-UHFFFAOYSA-N
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Description

4-Phenoxy-2-phenyl-6-pyrazol-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with phenoxy, phenyl, and pyrazol-1-yl groups. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of multiple functional groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-2-phenyl-6-pyrazol-1-ylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-phenoxy-2-phenylpyrimidine with hydrazine hydrate can yield the desired pyrazol-1-yl derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxy-2-phenyl-6-pyrazol-1-ylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Phenoxy-2-phenyl-6-pyrazol-1-ylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

  • 4-Phenoxy-2-phenyl-6-(1H-pyrazol-1-yl)pyrimidine
  • 4-Phenoxy-2-phenyl-6-(1H-pyrazol-3-yl)pyrimidine
  • 4-Phenoxy-2-phenyl-6-(1H-pyrazol-5-yl)pyrimidine

Uniqueness: 4-Phenoxy-2-phenyl-6-pyrazol-1-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable candidate for further research and development .

Properties

IUPAC Name

4-phenoxy-2-phenyl-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c1-3-8-15(9-4-1)19-21-17(23-13-7-12-20-23)14-18(22-19)24-16-10-5-2-6-11-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEHAKSUVFAPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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